Undecylprodigiosin

描述

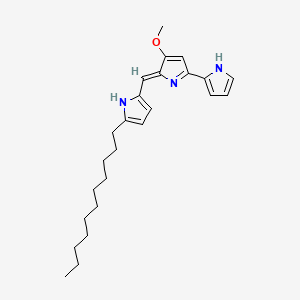

Undecylprodigiosin is a red-colored alkaloid produced by certain Actinomycetes bacteria. It belongs to the prodiginine family of natural products and has been investigated for its potential antimalarial, anticancer, and immunosuppressive activities . This compound is a secondary metabolite found in bacteria such as Actinomadura madurae, Streptomyces coelicolor, and Streptomyces longisporus .

准备方法

Synthetic Routes and Reaction Conditions

The biosynthesis of undecylprodigiosin involves several steps starting with the transformation of PCP apoprotein into the holoprotein using acetyl CoA and PPtase. This is followed by adenylation utilizing L-proline and ATP, oxidation by dehydrogenase enzyme, and elongation by decarboxylative condensation with malonyl CoA and L-serine . The compound is then cyclized, oxidized, and methylated to give the intermediate 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde, which reacts with 2-undecylpyrrole to form this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through the bioengineering of strains to synthesize useful prodiginine derivatives. For instance, the production in Streptomyces coelicolor M145 increased five times compared to the wild-type strain using the ɸBT1 and ɸC31 integrase strategy . This strategy utilizes multisite recombination to delete part of the calcium-dependent antibiotic and actinorhodin pathways, thereby enhancing this compound production .

化学反应分析

Undecylprodigiosin undergoes various chemical reactions, including:

Oxidation: It can be oxidized by dehydrogenase enzymes during its biosynthesis.

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less documented.

Substitution: It can undergo substitution reactions, particularly involving its pyrrole rings.

Common reagents and conditions used in these reactions include acetyl CoA, PPtase, L-proline, ATP, malonyl CoA, and L-serine . Major products formed from these reactions include intermediates like 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde and 2-undecylpyrrole .

科学研究应用

Anticancer Activity

Undecylprodigiosin has demonstrated significant anticancer properties, particularly against various cancer cell lines. Research has shown that it induces apoptosis in P388 cancer cells by arresting the cell cycle at the G2/M phase and activating specific signaling pathways such as JNK and P38 MAPK .

Case Study: Apoptosis Induction

- Study : The effects of this compound on P388 cells were analyzed using flow cytometry and Western blotting.

- Findings : The compound inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent .

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against various pathogens. It has been particularly effective against bacteria such as Salmonella sp., Proteus mirabilis, and Shigella sp. .

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella sp. | 5 µg/mL |

| Proteus mirabilis | 10 µg/mL |

| Shigella sp. | 15 µg/mL |

Immunosuppressive Effects

The compound has been noted for its immunosuppressive effects, making it a candidate for therapeutic applications in autoimmune diseases and organ transplantation. Studies indicate that this compound can modulate immune responses by inhibiting T-cell activation .

Case Study: Immunosuppression in Transplant Models

- Study : The effects of this compound on T-cell proliferation were assessed in vitro.

- Findings : The compound significantly reduced T-cell activation markers, suggesting potential use in transplant medicine to prevent rejection .

Agricultural Applications

Given its antimicrobial properties, this compound may also be utilized in agriculture as a natural pesticide or fungicide. Its efficacy against plant pathogens could help reduce reliance on synthetic chemicals.

Case Study: Efficacy Against Plant Pathogens

- Study : The impact of this compound on fungal pathogens affecting crops was evaluated.

- Findings : The compound effectively inhibited the growth of several fungal species, indicating its potential as a biopesticide .

Cosmetic Applications

Research has explored the anti-melanogenic effects of this compound, particularly in skin care products aimed at reducing hyperpigmentation. It has been shown to inhibit key enzymes involved in melanin production without affecting cell viability .

Data Table: Anti-Melanogenic Activity

| Enzyme | Inhibition Percentage (%) |

|---|---|

| Tyrosinase | 65% |

| Tyrosinase Related Protein-1 | 70% |

| Dopachrome Tautomerase | 60% |

作用机制

The mechanism of action of undecylprodigiosin involves its interaction with cellular targets and pathways. It exhibits a different mode of action from currently used immunosuppressive drugs like FK506, cyclosporine A, and rapamycin . The compound blocks the proliferation of human T and B lymphocytes, indicating its potential as an immunosuppressive agent .

相似化合物的比较

Undecylprodigiosin is part of the prodiginine family, which includes other compounds such as:

Prodigiosin: Known for its anticancer and antimicrobial properties.

Cycloprodigiosin: Exhibits similar biological activities but with a cyclic structure.

Metacycloprodigiosin: Another cyclic member with unique properties.

Streptorubin B: A cyclic prodiginine with distinct biological activities.

Compared to these compounds, this compound is unique due to its linear structure and specific biosynthetic pathway .

生物活性

Undecylprodigiosin (UP) is a member of the prodiginine family, which are red-pigmented antibiotics produced by various bacterial species, particularly from the genus Streptomyces. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antitumor, and immunosuppressive properties. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and relevant data tables.

Overview of this compound

This compound is primarily synthesized by Streptomyces coelicolor and other related strains. The compound is characterized by its tripyrrolic structure, which contributes to its bioactivity. Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Effective against a range of pathogenic microorganisms.

- Antitumor Activity : Inhibits cancer cell proliferation.

- Immunosuppressive Effects : Modulates immune responses.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. A study by Stankovic et al. (2014) reported that UP exhibited potent activity against Corynebacterium species and other Gram-positive bacteria. The effectiveness of this compound can be attributed to its ability to disrupt cellular functions in microbial cells.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Corynebacterium spp. | 5 µg/mL | Stankovic et al., 2014 |

| Staphylococcus aureus | 10 µg/mL | Cerdeño et al., 2001 |

| Candida albicans | 15 µg/mL | Malpartida et al., 1990 |

2. Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. Research indicates that UP can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of mitochondrial pathways. A notable study demonstrated that this compound significantly inhibited the growth of breast carcinoma T-47D cells and colorectal carcinoma HCT116 cells.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| T-47D (Breast) | 3.5 | Recent Study, 2024 |

| HCT116 (Colorectal) | 4.2 | Recent Study, 2024 |

3. Immunosuppressive Effects

This compound has been shown to possess immunosuppressive properties, which may have therapeutic implications in conditions requiring immune modulation. Studies involving murine models have indicated that UP can downregulate pro-inflammatory cytokines, thereby attenuating immune responses.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Cell Membrane Disruption : UP interacts with microbial membranes, leading to increased permeability and cell death.

- Apoptosis Induction : In cancer cells, UP triggers apoptotic pathways by activating caspases and releasing cytochrome c from mitochondria.

- Cytokine Modulation : UP modulates the expression of cytokines such as TNF-α and IL-6, influencing immune responses.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on various strains of Streptomyces revealed that this compound production was significantly enhanced in media supplemented with specific carbon sources like glycerol and sucrose. This optimization led to increased yields of UP with enhanced antimicrobial activity against Staphylococcus aureus. -

Case Study on Antitumor Activity :

In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent reduction in viability of T-47D cells, with morphological changes indicative of apoptosis observed under microscopy.

属性

IUPAC Name |

(2Z)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYSWASSDOXZLC-MOHJPFBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC1=CC=C(N1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315967 | |

| Record name | Undecylprodigiosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52340-48-4 | |

| Record name | Undecylprodigiosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52340-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecylprodigiosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052340484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecylprodigiosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNDECYLPRODIGIOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ2HK5E6ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does UPP exert its antiproliferative effect?

A1: [] Undecylprodigiosin primarily targets cells in the G1 phase of the cell cycle, preventing their entry into the S phase, thereby inhibiting proliferation. This is achieved through the inhibition of retinoblastoma protein phosphorylation, a crucial step for cell cycle progression.

Q2: Does UPP affect specific cell cycle regulators?

A2: [] Yes, UPP significantly inhibits the induction of cyclin E, cyclin A, cyclin-dependent kinase 2 (CDK2), and CDK4. This disruption of cyclin and CDK activity likely contributes to the observed inhibition of retinoblastoma protein phosphorylation.

Q3: Is the mechanism of action of UPP similar to other immunosuppressive drugs?

A3: [] No, the mechanism of action of UPP differs from that of well-known immunosuppressive drugs like cyclosporin A and rapamycin. This suggests UPP could be a candidate for combination therapies with existing immunosuppressive agents.

Q4: Does UPP induce cell death?

A4: [] At concentrations that effectively inhibit the proliferation of fresh human lymphocytes, UPP does not significantly induce cell death.

Q5: Does UPP affect the expression of IL-2 and its receptor?

A5: [] UPP blocks the expression of IL-2, while only partially inhibiting the expression of the IL-2 receptor (IL-2R). This indicates that the primary target of UPP lies downstream of the IL-2/IL-2R interaction.

Q6: Does UPP affect intracellular ATP levels?

A6: [] Yes, the addition of extracellular ATP (exATP) to Streptomyces coelicolor A3(2) cultures, a known UPP producer, modulates intracellular ATP concentrations. This suggests a potential link between exATP signaling and UPP biosynthesis.

Q7: How does UPP contribute to mitigating reactive oxygen species (ROS) insults?

A7: [] UPP demonstrates protective effects against oxidative stress in primary cortical neurons. It aids in improving mitochondrial function, inhibiting ROS production, and increasing the levels of antioxidant enzymes like glutathione and catalase. []

Q8: What is the molecular formula and weight of UPP?

A8: The molecular formula of UPP is C25H35N3O, and its molecular weight is 393.56 g/mol.

Q9: What are the key spectroscopic characteristics of UPP?

A9: UPP displays characteristic peaks in various spectroscopic analyses: [, ]

Q10: How is UPP biosynthesized?

A10: UPP biosynthesis involves a multi-step pathway involving the condensation of 2-undecylpyrrole and 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC). The enzyme RedH catalyzes the condensation reaction, while RedG, a Rieske oxygenase, is responsible for the final oxidative carbocyclization step. [, ]

Q11: What genes are involved in UPP biosynthesis?

A11: In Streptomyces coelicolor A3(2), the red gene cluster is responsible for UPP biosynthesis. This cluster includes genes encoding enzymes like RedH and RedG, along with regulatory genes like redD and redZ. [, ]

Q12: How is UPP biosynthesis regulated?

A12: UPP biosynthesis is tightly regulated at the transcriptional level. []

- Phosphate control: UPP production is often observed under phosphate-limiting conditions. The PhoR-PhoP two-component system plays a role in sensing phosphate levels and modulating gene expression accordingly. []

- Growth phase: In some species like S. coelicolor, UPP production is growth phase-dependent, with increased production observed during the transition from exponential to stationary phase. []

- Other regulatory factors: Genes like bldA (encoding a tRNA for a rare leucine codon) and absA (encoding a two-component system) also influence UPP production. [, , ]

Q13: How does the bldA gene influence UPP production?

A13: The bldA gene encodes the tRNA for the rare leucine codon UUA. [, ] The redZ gene, involved in regulating UPP biosynthesis, contains a UUA codon. In bldA mutants, the lack of this specific tRNA affects redZ translation, ultimately impacting UPP production.

Q14: Can environmental factors influence UPP production?

A14: Yes, environmental factors can significantly influence UPP production. For instance, exposure to divalent transition metal ions, particularly cobalt ions, has been shown to induce UPP biosynthesis in Streptomyces coelicolor M145. []

Q15: What is the role of the Adm protein in UPP production?

A15: The Adm protein, encoded by a gene overlapping with the iron regulator gene dmdR1, has been shown to negatively regulate antibiotic production, including UPP, in Streptomyces coelicolor A3(2). [] Mutants lacking Adm exhibit increased UPP production.

Q16: What is the role of the polyphosphate kinase gene (ppk) in UPP production?

A16: Deletion of the ppk gene in Streptomyces coelicolor has been observed to have no significant effect on UPP production, suggesting that polyphosphate metabolism might not be directly involved in regulating UPP biosynthesis. []

Q17: How does the availability of NADPH affect UPP production?

A17: Metabolic engineering of the pentose phosphate pathway (PPP) to enhance NADPH levels has been shown to specifically stimulate UPP biosynthesis in Streptomyces lividans TK24. This indicates a crucial role of NADPH-dependent reduction reactions in UPP production. []

Q18: What are the potential applications of UPP?

A18: UPP exhibits a range of biological activities, suggesting its potential in various fields:

- Anticancer: Its antiproliferative activity makes it a promising candidate for anticancer drug development. [, ]

- Immunosuppressive: UPP could be valuable for developing novel immunosuppressive agents with distinct mechanisms of action. []

- Antimicrobial: It possesses antimicrobial activity against certain bacterial and fungal species. [, , ]

- Algicide: UPP demonstrates strong algicidal activity against harmful dinoflagellates, suggesting its potential use in mitigating harmful algal blooms. []

- Staining agent: Its intense red pigmentation makes it a potential natural colorant for various applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。